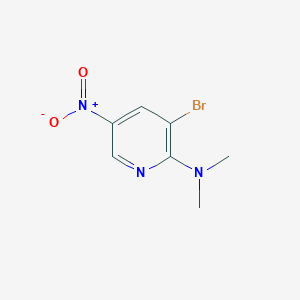

3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Descripción

3-bromo-N,N-dimethyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C7H8BrN3O2. It is known for its versatility in scientific research, particularly in fields such as drug discovery, organic synthesis, and material science.

Propiedades

IUPAC Name |

3-bromo-N,N-dimethyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-10(2)7-6(8)3-5(4-9-7)11(12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBCWXXDYWCJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396052 | |

| Record name | 3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26163-05-3 | |

| Record name | 3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods of 3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine

General Synthetic Strategy

The synthesis of this compound typically involves the following key transformations:

- Introduction of the nitro group at the 5-position of the pyridine ring.

- Bromination at the 3-position.

- Installation of the N,N-dimethylamino group at the 2-position.

These steps can be executed in different sequences depending on the starting materials and desired yields.

Stepwise Synthesis Approach

Starting Material: N,N-Dimethylpyridin-2-amine

One common approach begins with N,N-dimethylpyridin-2-amine , which undergoes selective nitration to introduce the nitro group at the 5-position.

Nitration Reaction:

Using a mixture of concentrated nitric acid and sulfuric acid under controlled low temperatures (0–10 °C) to avoid over-nitration, the nitro group is selectively introduced at the 5-position of the pyridine ring.- Reaction conditions:

- Acid mixture: HNO₃/H₂SO₄

- Temperature: 0–10 °C

- Time: 1–3 hours

- Outcome: Formation of N,N-dimethyl-5-nitropyridin-2-amine with high regioselectivity.

- Reaction conditions:

Purification: Recrystallization or chromatography to isolate the nitrated intermediate.

Bromination at the 3-Position

The next step is the bromination at the 3-position of the pyridine ring.

Bromination Reaction:

Bromine or brominating agents such as N-bromosuccinimide (NBS) can be used. The reaction is typically conducted in acetic acid or other suitable solvents at controlled temperatures (0–20 °C) to ensure regioselectivity.- Typical conditions:

- Bromine (Br₂) or NBS as brominating agent

- Solvent: Acetic acid or ethereal solvents

- Temperature: 0–20 °C

- Time: 30 minutes to 2 hours

- Example: Reaction of 5-nitro-N,N-dimethylpyridin-2-amine with bromine in acetic acid at 10 °C yields this compound.

- Typical conditions:

Workup: Neutralization with sodium bicarbonate solution, extraction with ethyl acetate, washing, drying, and concentration under reduced pressure.

Alternative Route via 5-Nitro-3-bromopyridin-2-amine

An alternative is to first prepare 3-bromo-5-nitropyridin-2-amine and then perform N,N-dimethylation on the amino group.

Preparation of 3-bromo-5-nitropyridin-2-amine:

As reported, 5-nitropyridin-2-ylamine can be brominated with bromine in acetic acid at 10–20 °C, followed by basification and extraction to yield 3-bromo-5-nitropyridin-2-amine with moderate yields (~32%).N,N-Dimethylation:

The amino group can be methylated using formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide with a base, converting the primary amine to the N,N-dimethyl derivative.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ mixture | 0–10 | 1–3 hours | 60–85 | Careful temperature control critical |

| Bromination | Br₂ in AcOH or NBS in solvent | 0–20 | 0.5–2 hours | 30–70 | Controlled addition to avoid polybromination |

| N,N-Dimethylation | Formaldehyde + formic acid or MeI + base | 50–100 | 2–6 hours | 70–90 | Methylation of amino group |

| Purification | Recrystallization or chromatography | Ambient | — | — | Ensures high purity |

Research Findings and Analytical Data

- Selectivity: The nitration step is highly regioselective for the 5-position due to electronic effects of the amino group at the 2-position and steric hindrance at other positions.

- Bromination: Bromination at the 3-position is favored due to the directing effects of the nitro and amino groups.

- Yields: The overall yield for the multistep synthesis typically ranges from 30% to 70% depending on reaction conditions and purification efficiency.

- Purity: Final products are characterized by NMR (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm structure and purity. For example, ¹H-NMR signals for the aromatic protons appear downfield (δ 8.5–9.0 ppm), and the N,N-dimethyl groups show singlets near δ 3.0 ppm.

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | N,N-dimethylpyridin-2-amine | Nitration → Bromination | Direct introduction of nitro and bromo groups | Requires careful control of nitration |

| 2 | 5-nitropyridin-2-ylamine | Bromination → N,N-dimethylation | Easier bromination step | Lower overall yield (~32%) |

| 3 | 2-amino-3,5-dibromo-4-methylpyridine (related analog) | Directed substitution with methyl zinc reagents (for similar compounds) | High regioselectivity, scalable | More complex, uses organometallic reagents |

Análisis De Reacciones Químicas

3-bromo-N,N-dimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents depend on the desired product.

Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction and conditions employed .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of nitropyridine, including 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine, exhibit promising cytotoxic effects against various cancer cell lines. A study highlighted its potential in targeting specific cancer types due to its ability to induce apoptosis in tumor cells. The mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell survival.

Antimicrobial Properties

Another significant application is in the development of antimicrobial agents. The nitro group in the compound is known to enhance biological activity against a range of pathogens. Studies have demonstrated that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibiotic.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be used to produce more complex nitrogen-containing heterocycles through various reactions such as nucleophilic substitutions and coupling reactions. For instance, it has been utilized in synthesizing other functionalized pyridine derivatives that are valuable in pharmaceuticals and agrochemicals .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic substitution | Mild conditions with thiols | High |

| Coupling reactions | Palladium-catalyzed reactions | Moderate |

Photophysical Properties

The compound exhibits interesting photophysical properties that can be exploited in materials science. Its ability to undergo selective substitution under UV light makes it suitable for applications in photonic devices and sensors. The large Stokes shift observed in some derivatives allows for their use in fluorescence applications, enhancing their utility in imaging technologies .

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a study examining the cytotoxic effects of various nitropyridine derivatives, this compound was tested against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted on this compound against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be 25 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

Mecanismo De Acción

The mechanism of action of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and interactions with other molecules. detailed studies on its exact molecular targets and pathways are limited, suggesting the need for further research.

Comparación Con Compuestos Similares

3-bromo-N,N-dimethyl-5-nitropyridin-2-amine can be compared with similar compounds such as:

- 3-bromo-2-chloro-6-methyl-5-nitropyridine

- 3-bromo-5-nitro-2-(piperidin-1-yl)pyridine

- 3-bromo-N,N-diethyl-5-nitropyridin-2-amine

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of bromine, nitro, and dimethylamine groups in this compound contributes to its distinct reactivity and versatility in research .

Actividad Biológica

3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical formula for this compound is CHBrNO. The presence of a bromine atom, nitro group, and dimethylamino substituents contributes to its unique reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains. The nitro group is often linked to enhanced antibacterial properties due to its ability to undergo redox reactions within bacterial cells .

- Antifungal Properties : The compound has been investigated for its potential antifungal effects, which may stem from its structural characteristics that allow interaction with fungal cell membranes.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cells by interfering with specific signaling pathways.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. Key mechanisms include:

- Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitution, allowing the compound to modify target proteins or enzymes.

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects on target cells .

- Molecular Docking Studies : In silico studies have identified potential binding sites on proteins involved in disease pathways, suggesting that the compound may inhibit critical enzymes or receptors.

Case Studies

Several studies have explored the biological effects of this compound:

Table 1: Summary of Biological Activities

Case Study Analysis

In a study examining the antibacterial properties, this compound demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. Another study focused on its anticancer properties revealed that the compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways.

Applications

The compound's diverse biological activities make it valuable in various fields:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting infections and cancer therapies .

- Agricultural Chemicals : Its efficacy as a pesticide enhances crop protection against fungal pathogens .

- Material Science : Explored for developing polymers with enhanced properties for electronics and coatings.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine?

- Methodology : A scalable synthesis involves bromination of the precursor N,N-dimethyl-5-nitropyridin-2-amine. For example, demonstrates a high-yield (80%) synthesis of the non-brominated analog using dimethylformamide (DMF) under optimized conditions. Bromination can be achieved via electrophilic substitution using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent. highlights the reactivity of bromo-nitropyridine derivatives, suggesting similar conditions may apply. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product.

- Key Data : The molecular formula (C₇H₈BrN₃O₂) and CAS number (26163-05-3) are confirmed in and .

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹H NMR : reports chemical shifts for the non-brominated analog (δ 9.02 ppm for aromatic protons), with bromination expected to deshield adjacent protons.

- IR : Nitro group vibrations (~1335–1597 cm⁻¹) and C-Br stretches (~500–600 cm⁻¹) are diagnostic ().

- Mass Spectrometry : A molecular ion peak at m/z 246 ([M+H]⁺) is anticipated, consistent with the molecular weight of 246.06 g/mol ().

Q. What crystallographic methods are used to determine the structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and describe the use of SHELX programs (e.g., SHELXL for refinement) to resolve structures. For example, details the monoclinic P2₁/c space group and hydrogen-bonding interactions in a related nitro-pyridine derivative.

- Parameters : Key metrics include R factor (<0.05 for high-quality data), unit cell dimensions, and intermolecular interactions (e.g., C–H⋯O bonds).

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodology :

- Solvent Selection : demonstrates DMF’s efficacy in promoting nucleophilic substitution. Alternatives like acetonitrile or dichloromethane may reduce side reactions.

- Catalysis : Lewis acids (e.g., FeCl₃) can enhance bromination efficiency ( ).

- Scalability : confirms scalability (50 g scale, 80% yield) using controlled heating and stoichiometric ratios.

- Data Analysis : Monitor reaction progress via TLC or HPLC, and optimize time-temperature profiles to minimize decomposition.

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved?

- Methodology :

- Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence chemical shifts ().

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to distinguish regioisomers or byproducts. and highlight similar challenges in brominated pyridine derivatives.

- Computational Validation : DFT calculations (e.g., Gaussian) can predict NMR shifts for comparison (cite ’s use of computational models).

Q. What intermolecular interactions stabilize the crystal structure of this compound?

- Hydrogen Bonding : N–H⋯N/O interactions (e.g., reports N2–H2⋯N1 bonds).

- π-Stacking : Aromatic rings may engage in offset stacking (distance ~3.5 Å).

- Halogen Bonding : C–Br⋯O/N interactions can contribute to lattice stability.

- Advanced Tools : Use Mercury or Olex2 for visualization, and Hirshfeld surface analysis to quantify interaction contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.